molecular formula C16H23ClN2O B5559305 N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbutanamide

N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbutanamide

Cat. No.: B5559305
M. Wt: 294.82 g/mol
InChI Key: IXCXNLAYHDAWMT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbutanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, a chlorinated phenyl group, and a butanamide moiety, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbutanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Chlorination of the Phenyl Group: The phenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated phenyl group is then coupled with the piperidine ring through a nucleophilic substitution reaction.

    Amidation: The final step involves the amidation of the resulting intermediate with 3-methylbutanoic acid or its derivatives under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reagent concentrations.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-piperidin-1-yl-phenylamine
  • N-(3-chloro-4-piperidin-1-ylphenyl)-3-nitrobenzamide
  • N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3,4-dimethoxybenzoyl)thiourea

Uniqueness

N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbutanamide stands out due to its specific structural features, such as the combination of a piperidine ring and a butanamide moiety, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-12(2)10-16(20)18-13-6-7-15(14(17)11-13)19-8-4-3-5-9-19/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCXNLAYHDAWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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